Cefotiam is classified under the cephalosporin class of antibiotics, which are derived from the fungus Cephalosporium. This class is known for its beta-lactam structure, which is crucial for its antibacterial activity. Cefotiam specifically inhibits bacterial cell wall synthesis by interfering with the peptidoglycan layer's cross-linking process, making it effective against various pathogens, including those resistant to penicillin.
The synthesis of cefotiam typically involves several steps, including the formation of intermediates and purification processes. Two primary methods have been documented:
Cefotiam has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula is , and its InChI Key is VVFDMWZLBPUKTD-ZKRNHDOASA-N . The structure includes:
Cefotiam participates in several chemical reactions that are critical for its function as an antibiotic:
Cefotiam exerts its antibacterial effects primarily by inhibiting the transpeptidation enzyme involved in the final cross-linking stage of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria. The precise mechanism involves binding to penicillin-binding proteins (PBPs), disrupting normal cell wall formation .
Relevant data indicates that cefotiam maintains efficacy across various pH levels, making it versatile for different therapeutic contexts.
Cefotiam is widely used in clinical settings for treating infections caused by susceptible organisms, including:
In addition to these applications, ongoing research explores cefotiam's potential uses against resistant bacterial strains and in combination therapies with other antibiotics .
Cefotiam, a semisynthetic cephalosporin antibiotic, was developed through pioneering pharmaceutical research by the Japanese company Takeda Pharmaceutical Company Limited. Patented in 1973, this β-lactam agent represents a significant milestone in antimicrobial development during the era of second-generation cephalosporins [1] [3]. Following extensive clinical evaluation, cefotiam received medical approval in 1981 and subsequently became commercially available under trade names including Pansporin, Spizef, and Taketiam [3] [7]. The introduction of cefotiam addressed a critical need in antimicrobial therapy by expanding coverage against gram-negative pathogens while retaining appreciable activity against gram-positive organisms—a pharmacological advancement over first-generation cephalosporins [2].
The development of cefotiam occurred during a period of intense innovation in β-lactam antibiotics, specifically targeting enhanced stability against bacterial β-lactamases. This strategic direction emerged in response to the growing clinical challenge of penicillin-resistant strains. Cefotiam's molecular design incorporated an aminothiazole moiety, which significantly improved its affinity for penicillin-binding proteins (PBPs) in gram-negative bacteria [1] [4]. Unlike later cephalosporins derived from 7-aminocephalosporanic acid (7-ACA), cefotiam was synthesized through a complex sequence involving the reaction of 7β-(D-5-phthalimido-5-carboxylvaleramido)-3-hydroxymethyl-3-cephem-4-carboxylic acid with diketene, followed by multiple cyclization and condensation steps [1]. This synthetic pathway enabled the production of a compound with improved pharmacokinetic properties, including enhanced tissue distribution compared to earlier cephalosporins [6].
Cefotiam (chemical name: (6R,7R)-7-{[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-{[1-(2-dimethylaminoethyl)tetrazol-5-yl]sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) belongs to the cephalosporin subclass of β-lactam antibiotics, characterized by the presence of a β-lactam ring fused to a dihydrothiazine ring [3] [8]. Its molecular formula is C₁₈H₂₃N₉O₄S₃, with a molecular weight of 525.62 g/mol for the free acid form and 598.55 g/mol for the dihydrochloride salt commonly used in pharmaceutical preparations [4] [8].
Table 1: Structural Features of Cefotiam Hydrochloride
Structural Element | Chemical Group | Functional Significance |
---|---|---|
C7 side chain | 2-(2-amino-1,3-thiazol-4-yl)acetyl | Enhanced penetration through gram-negative bacterial outer membranes and increased affinity for PBPs |
C3 substituent | [1-(2-dimethylaminoethyl)tetrazol-5-yl]sulfanylmethyl | Improved pharmacokinetic properties including solubility and antibacterial spectrum |
β-lactam ring | Fused bicyclic system | Essential for binding to penicillin-binding proteins and inhibiting cell wall synthesis |
Core structure | 5-thia-1-azabicyclo[4.2.0]oct-2-ene | Characteristic cephem nucleus shared by all cephalosporins |
The molecule features three critical domains that determine its antibacterial activity and pharmacological properties: (1) The β-lactam-dihydrothiazine bicyclic core provides the fundamental mechanism of action through interaction with penicillin-binding proteins; (2) The aminothiazole oxime side chain at C7 significantly enhances gram-negative penetration and β-lactamase stability; and (3) The complex tetrazole-thioether substituent at C3 contributes to pharmacokinetic advantages, including improved solubility and extended spectrum of activity [4] [8]. The presence of the aminothiazole group specifically facilitates bacterial cell entry through porin channels, while the dimethylaminoethyltetrazole moiety contributes to the molecule's zwitterionic properties, enhancing water solubility [7].
Conformational studies reveal that the syn-configuration of the oxime group contributes to β-lactamase stability, particularly against common plasmid-encoded β-lactamases produced by Enterobacteriaceae. This stereochemical arrangement protects the β-lactam ring from enzymatic hydrolysis, a key advancement over earlier cephalosporins [1] [9]. The molecule's polar surface area (251.3 Ų) and moderate lipophilicity (XLogP = -3.04) facilitate both aqueous solubility and membrane penetration, contributing to its favorable tissue distribution profile [4].
Cefotiam occupies a distinctive position within the cephalosporin classification system as a representative second-generation agent, bridging the spectrum gap between first and third generations. Its development specifically addressed the need for enhanced activity against gram-negative organisms while maintaining clinically useful activity against gram-positive pathogens [2] [5].
Table 2: Comparative Activity of Cephalosporin Generations Against Select Pathogens
Organism | First-Generation (e.g., Cefazolin) | Cefotiam (Second-Generation) | Third-Generation (e.g., Ceftriaxone) |
---|---|---|---|
Staphylococcus aureus (MSSA) | 0.25–2 µg/mL | 0.25–32 µg/mL | 0.5–8 µg/mL |
Escherichia coli | 4–32 µg/mL | 0.12–0.5 µg/mL | ≤0.06–0.25 µg/mL |
Klebsiella pneumoniae | 2–16 µg/mL | 0.25–1 µg/mL | ≤0.06–0.12 µg/mL |
Haemophilus influenzae | 8–32 µg/mL | 0.5–2 µg/mL | ≤0.06 µg/mL |
Proteus mirabilis | 4–32 µg/mL | 0.25–1 µg/mL | ≤0.06 µg/mL |
Bacteroides fragilis | >128 µg/mL | 16–>128 µg/mL | 16–64 µg/mL |
Pseudomonas aeruginosa | >128 µg/mL | >128 µg/mL | 1–16 µg/mL (ceftazidime only) |
Pharmacologically, cefotiam demonstrates broader gram-negative coverage compared to first-generation cephalosporins, with enhanced activity against Enterobacteriaceae including Escherichia coli, Klebsiella species, Salmonella, and indole-positive Proteus [1] [3]. Minimum Inhibitory Concentration (MIC) data reveals potent activity against common pathogens, with values of 0.12–0.5 µg/mL for E. coli and 0.25–1 µg/mL for Klebsiella pneumoniae [1]. Against gram-positive organisms, cefotiam maintains reasonable efficacy with MIC values of 0.25–32 µg/mL for Staphylococcus aureus, though slightly reduced compared to first-generation agents [1] [9].
The spectrum limitations characteristic of second-generation cephalosporins include inadequate coverage against Pseudomonas aeruginosa (MIC >128 µg/mL) and variable activity against anaerobes such as Bacteroides fragilis (MIC 16->128 µg/mL) [1] [9]. This distinguishes cefotiam from later cephalosporins like ceftazidime (third-generation) and cefepime (fourth-generation), which possess reliable anti-pseudomonal activity [2] [5]. Unlike advanced-generation cephalosporins, cefotiam also lacks clinically meaningful activity against methicillin-resistant Staphylococcus aureus (MRSA), a distinction shared with other second-generation representatives [5] [9].
Biochemically, cefotiam demonstrates greater stability against certain β-lactamases compared to earlier cephalosporins, particularly those produced by Haemophilus influenzae and Enterobacteriaceae [1] [9]. However, it remains vulnerable to extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which subsequently drove the development of third-generation cephalosporins with improved stability profiles [2]. The unique structural features of cefotiam—specifically the aminothiazolyl moiety and imino functionality—contribute to enhanced penetration through the outer membrane of gram-negative bacteria and increased affinity for penicillin-binding proteins (particularly PBP-3), accounting for its expanded spectrum compared to first-generation agents [1] [4].
Pharmacokinetically, cefotiam exhibits an apparent volume of distribution approximately 2-3 times higher than most other cephalosporins, attributable to its excellent solubility and tissue penetration characteristics [6]. This property facilitates effective concentrations in various target tissues, including kidney, heart, ear, prostate, and genital tract, as well as biological fluids such as bile and ascitic fluid [3] [6]. Despite these advantages, cefotiam's relatively short elimination half-life (approximately 1 hour in healthy subjects) and need for multiple daily dosing distinguish it from advanced-generation agents like ceftriaxone with more favorable pharmacokinetic profiles [1] [6].
Generation | Generic Name | Chemical Class |
---|---|---|
First-generation | Cefazolin, Cephalexin, Cefadroxil | Basic cephalosporins |
Second-generation | Cefotiam, Cefuroxime, Cefaclor | Expanded-spectrum cephalosporins |
Third-generation | Ceftriaxone, Cefotaxime, Ceftazidime | Broad-spectrum cephalosporins |
Fourth-generation | Cefepime | Extended-spectrum cephalosporins |
Fifth-generation | Ceftaroline | Advanced cephalosporins with anti-MRSA activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7